Cas no 72821-88-6 (N-Allyldihydronorlysergol)

N-Allyldihydronorlysergol structure
N-Allyldihydronorlysergol structure
商品名:N-Allyldihydronorlysergol
CAS番号:72821-88-6
MF:C18H22N2O
メガワット:282.380084514618
CID:5228883
PubChem ID:15538043

N-Allyldihydronorlysergol 化学的及び物理的性質

名前と識別子

    • Ergoline-8-methanol, 6-(2-propen-1-yl)-, (8β)-
    • 6-(2-Propenyl)-8-(hydroxymethyl)-ergoline
    • N-Allyldihydronorlysergol
    • インチ: 1S/C18H22N2O/c1-2-6-20-10-12(11-21)7-15-14-4-3-5-16-18(14)13(9-19-16)8-17(15)20/h2-5,9,12,15,17,19,21H,1,6-8,10-11H2/t12-,15-,17-/m1/s1
    • InChIKey: JCVMBYRYZVZQJY-SRCQZFHVSA-N
    • ほほえんだ: C(N1C[C@H](CO)C[C@]2([H])C3=CC=CC4NC=C(C3=4)C[C@@]12[H])C=C

計算された属性

  • せいみつぶんしりょう: 282.173213330g/mol
  • どういたいしつりょう: 282.173213330g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 399
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 39.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

N-Allyldihydronorlysergol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A495875-5mg
N-Allyldihydronorlysergol
72821-88-6
5mg
$ 190.00 2023-04-19
TRC
A495875-100mg
N-Allyldihydronorlysergol
72821-88-6
100mg
$ 1800.00 2023-09-09
TRC
A495875-25mg
N-Allyldihydronorlysergol
72821-88-6
25mg
$ 873.00 2023-04-19
TRC
A495875-50mg
N-Allyldihydronorlysergol
72821-88-6
50mg
$ 1499.00 2023-04-19

N-Allyldihydronorlysergol 関連文献

N-Allyldihydronorlysergolに関する追加情報

Professional Introduction to Compound with CAS No. 72821-88-6 and Product Name: N-Allyldihydronorlysergol

The compound with the CAS number 72821-88-6 and the product name N-Allyldihydronorlysergol represents a significant area of interest in the field of chemobiology and pharmaceutical research. This compound, belonging to the ergoline derivative family, has garnered attention due to its unique structural properties and potential biological activities. Ergoline derivatives are well-known for their role in various pharmacological applications, particularly in the treatment of neurological disorders and as intermediates in the synthesis of more complex molecules.

In recent years, there has been a surge in research focused on understanding the mechanisms of action of ergoline derivatives. The N-Allyldihydronorlysergol molecule, in particular, has been studied for its potential to interact with specific receptors in the central nervous system. These interactions are critical for developing drugs that can modulate neurotransmitter activity, which is essential for treating conditions such as depression, anxiety, and migraine headaches. The presence of the allyl group in the molecule's structure contributes to its reactivity and binding affinity, making it a promising candidate for further exploration.

One of the most compelling aspects of N-Allyldihydronorlysergol is its role as a precursor in the synthesis of more complex pharmacologically active agents. The dihydronorlysergol core structure provides a scaffold that can be modified to enhance specific biological activities. Researchers have been particularly interested in how structural modifications can influence receptor binding affinity and selectivity. This has led to the development of novel analogs with improved pharmacokinetic profiles and reduced side effects.

The latest research in this area has highlighted the importance of understanding the stereochemistry of ergoline derivatives. The three-dimensional arrangement of atoms in N-Allyldihydronorlysergol plays a crucial role in determining its biological activity. Studies have shown that subtle changes in stereochemistry can significantly alter receptor interactions, leading to differences in efficacy and toxicity. This underscores the need for precise synthetic methodologies to produce ergoline derivatives with desired stereochemical properties.

Another key area of research involves exploring the potential therapeutic applications of N-Allyldihydronorlysergol. Preclinical studies have suggested that this compound may have applications beyond traditional neurological treatments. For instance, its ability to modulate certain enzymes and receptors has led researchers to investigate its potential role in anti-inflammatory and analgesic therapies. Additionally, there is growing interest in using ergoline derivatives as tools to study neural development and degeneration, which could provide insights into new therapeutic strategies for neurodegenerative diseases.

The synthesis of N-Allyldihydronorlysergol presents unique challenges due to its complex structure. Advanced synthetic techniques are required to achieve high yields and purity levels. Researchers have employed various strategies, including asymmetric synthesis and catalytic methods, to optimize production processes. These advancements not only improve the accessibility of N-Allyldihydronorlysergol but also contribute to the broader field of organic chemistry by developing new methodologies for constructing complex molecules.

One particularly innovative approach involves using computational methods to predict and optimize the properties of ergoline derivatives like N-Allyldihydronorlysergol. Molecular modeling and simulation techniques allow researchers to visualize how these compounds interact with biological targets at an atomic level. This information is invaluable for designing molecules with enhanced potency and selectivity. By integrating experimental data with computational predictions, scientists can accelerate the drug discovery process and reduce reliance on trial-and-error experimentation.

The future prospects for N-Allyldihydronorlysergol are promising, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academia and industry are essential for translating laboratory findings into clinical reality. As our understanding of biological systems continues to grow, so too will our ability to harness compounds like N-Allyldihydronorlysergol for treating a wide range of diseases. The continued exploration of this compound will undoubtedly contribute valuable insights into drug design and development.

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